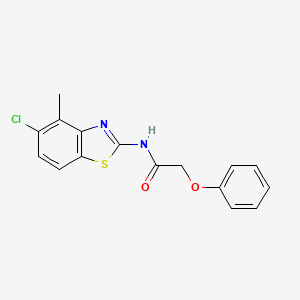

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide

Description

Properties

IUPAC Name |

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2O2S/c1-10-12(17)7-8-13-15(10)19-16(22-13)18-14(20)9-21-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,18,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OZRATYWMRMZBTR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC2=C1N=C(S2)NC(=O)COC3=CC=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide typically involves the reaction of 5-chloro-4-methyl-2-aminobenzothiazole with phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is typically isolated by filtration and dried under reduced pressure to obtain the final compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the compound into its corresponding amine derivatives.

Substitution: The chlorine atom on the benzothiazole ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; in anhydrous solvents like ether or tetrahydrofuran.

Substitution: Amines, thiols; in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Amine derivatives.

Substitution: Various substituted benzothiazole derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the benzothiazole moiety exhibit antimicrobial properties. N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide has shown efficacy against a range of pathogens, including bacteria and fungi. Studies have demonstrated that modifications in the benzothiazole structure can enhance antimicrobial activity, making it a candidate for developing new antibiotics .

Anticancer Properties

The compound has been investigated for its anticancer potential. Benzothiazole derivatives are known to inhibit various cancer cell lines through different mechanisms, including apoptosis induction and cell cycle arrest. Preliminary studies suggest that this compound may target specific pathways involved in tumor growth and metastasis .

Synthetic Pathways

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Common methods include:

- Condensation Reactions : Combining benzothiazole derivatives with phenoxyacetic acid derivatives under acidic conditions.

- Substitution Reactions : Utilizing nucleophilic substitution to introduce the phenoxy group onto the benzothiazole scaffold.

Derivative Exploration

Researchers are actively exploring various derivatives of this compound to enhance its biological activity and reduce toxicity. Modifications often focus on altering substituents on the benzothiazole ring or the phenoxy group to optimize pharmacological profiles .

In Vitro Studies

In vitro assays have been conducted to assess the cytotoxicity and mechanism of action of this compound against different cancer cell lines. Results indicate a dose-dependent response with significant inhibition of cell proliferation observed at higher concentrations .

In Vivo Models

Animal models have been employed to evaluate the therapeutic efficacy and safety profile of this compound. Initial findings suggest promising results in reducing tumor size and improving survival rates in treated groups compared to controls .

Case Studies

Mechanism of Action

The mechanism of action of N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Thiazole/Thiadiazole Core

N-(5-(3,5-Dinitrophenyl)thiazol-2-yl)-2-phenoxyacetamide

- Key Differences : Replaces the benzothiazole core with a thiazole ring substituted with a 3,5-dinitrophenyl group.

- This compound is reported as a herbicide, indicating that nitro substituents redirect activity toward plant-specific pathways .

N-(Benzothiazol-2-yl)-4-((5-Chlorobenzoxazol-2-yl)amino)butanamide

- Key Differences: Features a butanamide linker (four-carbon chain) instead of phenoxyacetamide and incorporates a benzoxazole moiety.

- Docking studies on the 3-TOP protein suggest antidiabetic activity, highlighting how heterocycle pairing (benzothiazole + benzoxazole) expands therapeutic scope .

2-((5-(Benzylthio)-1,3,4-thiadiazol-2-yl)thio)-N-(4-chloro-2-methylphenyl)acetamide

Modifications to the Acetamide Side Chain

N-(4-Chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide

- Key Differences: Substitutes the phenoxy group with a 3-methylphenyl moiety.

- Crystal structure analysis reveals a dihedral angle of 79.3° between benzothiazole and benzene planes, influencing packing and solubility . Hydrogen bonding with water molecules (O–H⋯N/O) may affect bioavailability.

N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide (BZ-IV)

- Key Differences: Replaces phenoxy with a 4-methylpiperazine group.

- Impact : The basic piperazine nitrogen enhances solubility and CNS penetration, making this compound a candidate for anticancer agents targeting brain tumors. Synthesized via coupling of chloroacetamide with N-methylpiperazine .

Bis(azolyl)sulfonamidoacetamides

Hybrid Heterocyclic Systems

Phenoxymethylbenzoimidazole-Thiazole-Triazole Acetamides (e.g., 9a–9e)

- Key Differences: Combines benzimidazole, triazole, and thiazole rings with a phenoxymethyl linker.

- Impact : The triazole ring enables hydrogen bonding and π-π stacking, while benzimidazole adds planar rigidity. Docking studies suggest competitive binding with enzymes like α-glucosidase, though activity varies with substituents (e.g., bromine in 9c enhances potency) .

Key Insights

- Substituent Effects: Chloro and methyl groups on benzothiazole enhance steric and electronic interactions, while phenoxy groups provide conformational flexibility for target binding.

- Linker Modifications : Acetamide vs. butanamide chains influence molecular flexibility and target accessibility.

- Synthetic Strategies : Common methods include coupling reactions (e.g., EDCI-mediated amidation in ) and chloroacetamide intermediates ().

Biological Activity

N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-cancer, anti-inflammatory, and antimicrobial research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The compound's structure can be represented as follows:

This structure incorporates a benzothiazole moiety, which is known for its diverse biological activities.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of benzothiazole derivatives. For instance, a study synthesized several benzothiazole compounds and evaluated their effects on various cancer cell lines. Notably, compounds similar to this compound demonstrated significant inhibition of cell proliferation in A431 (epidermoid carcinoma), A549 (lung cancer), and H1299 (non-small cell lung cancer) cells. The mechanism involved apoptosis induction and cell cycle arrest at specific concentrations (1, 2, and 4 μM) .

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| B7 | A431 | 1 | Apoptosis |

| B7 | A549 | 2 | Cell Cycle Arrest |

| B7 | H1299 | 4 | Apoptosis |

2. Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties. In vitro assays indicated that it could significantly reduce the levels of pro-inflammatory cytokines such as IL-6 and TNF-α in treated cells. This suggests a potential role in managing inflammatory diseases .

3. Antimicrobial Activity

The antimicrobial efficacy of benzothiazole derivatives has been well-documented. In particular, derivatives have shown activity against various bacterial strains. For example, certain analogs exhibited minimum inhibitory concentration (MIC) values as low as 0.21 μM against Pseudomonas aeruginosa and Escherichia coli . This underscores the potential of this compound as a lead compound for developing new antibiotics.

Case Study 1: Anticancer Evaluation

A specific study focused on the anticancer properties of this compound analogs. The results indicated that these compounds not only inhibited tumor cell growth but also induced apoptosis through caspase activation pathways. The findings were corroborated by Western blot analysis showing increased levels of pro-apoptotic proteins .

Case Study 2: Anti-inflammatory Mechanism

In another investigation, the anti-inflammatory effects were assessed using murine models with induced inflammation. Treatment with the compound resulted in a marked decrease in edema and inflammatory markers compared to controls. Histological analysis revealed reduced infiltration of inflammatory cells in tissues treated with the compound .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(5-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-phenoxyacetamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via a carbodiimide-mediated coupling between 5-chloro-4-methyl-1,3-benzothiazol-2-amine and phenoxyacetic acid. A typical procedure involves dissolving the amine and phenoxyacetic acid in dichloromethane with triethylamine as a base, followed by addition of 1-(3-dimethylaminopropyl)-3-ethyl-carbodiimide HCl (EDC·HCl) at 273 K. The reaction proceeds at room temperature for 3–4 hours, yielding the product in ~90% after purification by recrystallization from ethanol . Key optimization parameters include stoichiometric control of EDC·HCl (1.2 equivalents) and maintaining low initial temperatures to suppress side reactions.

Q. How is the compound structurally characterized, and what crystallographic techniques are recommended?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for structural elucidation. For benzothiazole derivatives, crystals can be grown via slow evaporation of ethanol. Refinement using SHELXL (via the SHELX suite) is recommended due to its robustness in handling small-molecule data, even with high-resolution or twinned crystals. Hydrogen-bonding networks and π-π stacking interactions (e.g., dihedral angles between benzothiazole and phenyl rings ~79°) should be analyzed to understand packing behavior .

Q. What preliminary biological activities are associated with this compound’s structural analogs?

- Methodological Answer : Benzothiazole derivatives exhibit anticancer, antibacterial, and antifungal activities. For example, analogs like N-(4-chloro-1,3-benzothiazol-2-yl)-2-(3-methylphenyl)acetamide show bioactivity via hydrogen-bond interactions with biological targets (e.g., enzymes or DNA). Assays such as MIC (Minimum Inhibitory Concentration) testing against Staphylococcus aureus or cytotoxicity studies on cancer cell lines (e.g., MCF-7) are common starting points .

Advanced Research Questions

Q. How can computational methods (e.g., DFT, molecular docking) predict the compound’s reactivity and target interactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) can optimize the compound’s geometry and calculate electronic properties (HOMO-LUMO gaps, electrostatic potential maps). Molecular docking (AutoDock Vina, Schrödinger Suite) against targets like β-tubulin or DNA gyrase can predict binding affinities. For benzothiazoles, prioritize hydrophobic pockets and hydrogen-bond acceptor sites in target proteins .

Q. What strategies resolve contradictions in biological activity data across similar derivatives?

- Methodological Answer : Discrepancies often arise from substituent positioning (e.g., chloro vs. methyl groups) or crystallographic packing effects. Systematic SAR (Structure-Activity Relationship) studies should:

- Compare IC₅₀ values of derivatives with varying substituents.

- Use SCXRD to correlate dihedral angles (e.g., benzothiazole-phenoxy torsion angles) with bioactivity.

- Validate via isothermal titration calorimetry (ITC) to measure binding thermodynamics .

Q. How can regioselectivity challenges during functionalization of the benzothiazole core be addressed?

- Methodological Answer : The 5-chloro and 4-methyl groups on benzothiazole direct electrophilic substitution to the 6-position. For further functionalization (e.g., introducing sulfonyl or amino groups):

- Use Pd-catalyzed cross-coupling (Suzuki or Buchwald-Hartwig) for C–C/N bond formation.

- Optimize solvent polarity (DMF > THF) and ligand systems (XPhos for bulky substrates) to enhance yields .

Q. What experimental and computational approaches validate the compound’s stability under physiological conditions?

- Methodological Answer :

- In vitro stability : Incubate the compound in PBS (pH 7.4) or simulated gastric fluid (SGF) at 37°C. Monitor degradation via HPLC-MS over 24–48 hours.

- Computational : Predict metabolic pathways using software like MetaSite or ADMET Predictor, focusing on hydrolysis of the acetamide bond or oxidation of the benzothiazole sulfur .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.